Product packaging for Ala-Gly(Cat. No.:CAS No. 687-69-4)

Ala-Gly

Cat. No.: B1276672
CAS No.: 687-69-4
M. Wt: 146.14 g/mol
InChI Key: CXISPYVYMQWFLE-VKHMYHEASA-N
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Description

Ala-Gly is a dipeptide consisting of alanine and glycine, serving as a fundamental building block in biochemical research. Its value lies in the distinct properties of its constituent amino acids: alanine provides a small, hydrophobic methyl group, while glycine, with its single hydrogen side chain, offers unique flexibility and is known to disrupt the formation of regular secondary structures like alpha-helices . This combination makes this compound a molecule of significant interest for studying peptide structure and function. Recent exploratory research in prebiotic chemistry has investigated the oligomerization of this compound sequences, suggesting such peptides may have played a structural role in early polypeptides due to their mechanical flexibility . In a broader research context, glycine-rich sequences are recurrent features in structural and transport proteins . Researchers utilize peptides like this compound to probe enzyme-substrate interactions, metabolic pathways of amino acids, and the biosynthesis of complex molecules. Furthermore, the inhibitory action of glycine on peptidoglycan biosynthesis in certain bacteria highlights the potential relevance of glycine-containing peptides in microbiological studies . This product is provided as a solid and is purified via HPLC to ensure high quality and reliability for your investigative work. This product is labeled "For Research Use Only" (RUO). It is not intended for human or animal diagnostic, therapeutic, or any other commercial uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O3 B1276672 Ala-Gly CAS No. 687-69-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S)-2-aminopropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXISPYVYMQWFLE-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25765-55-3
Record name Glycine, L-alanyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25765-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101316944
Record name L-Alanylglycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006899
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

687-69-4
Record name L-Alanylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=687-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name L-Alanylglycine
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Record name N-L-alanylglycine
Source European Chemicals Agency (ECHA)
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Record name ALANYLGLYCINE, L-
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alanylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006899
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Structural and Conformational Studies of Ala Gly and Its Derivatives

Role of Peptide Bond Formation in Ala-Gly Structure

The structure of this compound is defined by the peptide bond that links the carboxyl group of alanine (B10760859) to the amino group of glycine (B1666218). This linkage is formed through a condensation reaction, resulting in the removal of a water molecule. ontosight.ai The resulting peptide bond is an amide linkage (-CO-NH-) that connects the two amino acid residues. In this compound, alanine is situated at the N-terminus (the end with a free amino group), and glycine is at the C-terminus (the end with a free carboxyl group). vaia.com This specific arrangement, N-terminal alanine followed by C-terminal glycine, distinguishes it from its isomer, Gly-Ala, where the order is reversed. vaia.com The formation of this peptide bond significantly influences the chemical and physical properties of the resulting dipeptide compared to its constituent amino acids. ontosight.ai

Conformational Analysis using Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the conformational landscape of peptides in various states. It provides detailed information about the local environment and spatial relationships between atoms.

Solid-State NMR for Peptide Structure Determination

Solid-state NMR is particularly useful for studying peptides in non-solution states, such as in crystalline forms or incorporated into lipid bilayers. This technique can provide structural information by measuring distances between specific atoms and determining dihedral torsion angles. tandfonline.com For instance, solid-state NMR, including techniques like 13C CP/MAS NMR and REDOR, has been employed to investigate the structure of poly(this compound), a repeating copolymeric peptide that serves as a model for the crystalline region of Bombyx mori silk fibroin. nih.govacs.orgnih.gov These studies have revealed lamellar structures containing combinations of distorted beta-turns and antiparallel beta-sheets in solid poly(this compound). nih.gov Measurements on polycrystalline tripeptides like this compound-Gly have also been used to estimate the uncertainty in dihedral angle determination by solid-state NMR methods. psu.edu

Solution-State NMR in Enzymatic Reaction Monitoring

Solution-state NMR allows for the study of peptide conformation and dynamics in solution, which is relevant for understanding their behavior in biological environments. It can also be used to monitor enzymatic reactions involving peptides in real-time. elifesciences.orgnih.gov While the direct monitoring of this compound hydrolysis in enzymatic reactions using solution-state NMR is not explicitly detailed in the provided snippets, the technique has been successfully applied to study the hydrolysis of other peptides, including those containing D-Ala-Gly linkages, by enzymes like LytM. elifesciences.org In such studies, NMR enables the identification of hydrolysis products and preferred cleavage sites by analyzing changes in chemical shifts and product concentrations over time. elifesciences.org The ability to follow reactant consumption and product formation makes solution NMR a valuable tool for understanding enzyme specificity and reaction mechanisms involving peptides. elifesciences.orgnih.gov

Molecular Dynamics Simulations of this compound Containing Peptides

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. These simulations can provide insights into the conformational preferences and dynamic behavior of peptides. MD simulations have been used to study the conformations of various peptides, including those containing alanine and glycine residues. nih.govethz.chresearchgate.netplos.org For example, MD simulations have been employed to probe the conformations of protonated polyglycine and polyalanine peptides in the gas phase, suggesting that charge can destabilize helical structures. nih.gov Simulations of small peptides, including Ala-Ala and Gly-Gly dipeptides, have also been conducted to analyze their conformational preferences and the influence of factors like stereocenters and side chains on hydrogen bonding and backbone torsional angles. ethz.ch MD simulations can complement experimental techniques like NMR by providing atomic-resolution details and insights into dynamic processes, aiding in the interpretation of experimental data. ethz.ch Studies involving peptides with Gly→Ala point mutations have also utilized MD simulations to understand the resulting conformational changes, such as an increase in helical content. scirp.org

X-ray Crystallography of this compound Complexes

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional picture of the electron density and atomic positions can be obtained. wikipedia.org While direct X-ray crystallography of this compound as a standalone dipeptide is not specifically highlighted in the provided text, X-ray diffraction has been used to determine the molecular and crystal structure of related peptides and their complexes. For instance, X-ray diffraction was used to determine the structure of one of the crystalline modifications of Bombyx mori silk fibroin, Silk I, using the synthetic model peptide poly(L-Ala-Gly). researchgate.net The cell dimensions were found to be similar to those of poly(L-Ala-Gly), and the study determined the dihedral (φ, ψ) values for the Ala and Gly residues in the repeating unit. researchgate.net X-ray studies have also been conducted on crystalline complexes involving amino acids and peptides with other molecules, such as oxalic acid complexes with glycyl-L-histidine and L-histidyl-L-alanine, providing insights into peptide aggregation patterns. nih.gov Additionally, X-ray diffraction has been used to characterize complexes formed between methylmercury (B97897) cations and amino acids like glycine and alanine, revealing coordination details. cdnsciencepub.com

Modeling Protein Folding and Stability with this compound

This compound and related peptides serve as valuable models for understanding fundamental principles of protein folding and stability. ontosight.ai The simplicity of dipeptides like this compound makes them ideal for studying peptide bond formation and hydrolysis, processes crucial to protein structure. ontosight.ai

Research utilizing peptides containing alanine and glycine has provided insights into factors influencing protein stability. For instance, studies on barnase mutants revealed that the effect of alanine versus glycine on alpha-helix stability is dependent on the position within the helix (ends or internal) and the surrounding amino acids. nih.gov Glycine is often preferred at the N and C caps (B75204) of helices, while alanine can stabilize internal positions. nih.gov This variation in stabilization is linked to the burial of hydrophobic surface area upon folding and interference with hydrogen bonding. nih.gov

Furthermore, the ratio and arrangement of alanine and glycine residues in protein linkers can significantly impact the stability and folding kinetics of single-chain proteins. pnas.org Studies on proteins with varying alanine/glycine ratios in a randomized linker region showed that maximum stability was achieved with a specific composition, suggesting that both excessive flexibility (glycine-rich) and excessive rigidity (alanine-rich) can be detrimental to stability. pnas.org

Simple physical models based on native protein structure have been used to predict protein folding rates and transition state structures. bakerlab.org These models can incorporate the effects of amino acid substitutions, such as alanine to glycine, to understand the energy landscape of protein folding. bakerlab.orgnih.gov Experimental data from alanine to glycine substitutions in proteins like monomeric lambda repressor have been used to validate these models and provide insights into the conformational diversity of transition states. bakerlab.orgnih.gov

The effect of amino acid substitutions, including glycine to alanine, on protein stability can be complex, involving both effects on the folded and unfolded states. nih.gov While replacing glycine with alanine can sometimes increase stability by decreasing the entropy of the unfolded state, the outcome can vary depending on the specific protein and the position of the substitution. researchgate.netnih.gov

Glycine Zipper Motifs in Transmembrane Proteins

Glycine zipper motifs are common sequence patterns found in transmembrane (TM) proteins that play a significant role in helix-helix interactions and membrane protein assembly. tandfonline.comiucr.orgresearchgate.netpnas.org These motifs are characterized by a repeating pattern, often GxxxGxxxG, where glycine residues are spaced typically by three other amino acids. tandfonline.comnih.gov

These motifs are strongly overrepresented and conserved in membrane protein sequences, and mutations within them can negatively impact protein function. researchgate.netpnas.org Glycine zipper motifs contribute to the tight packing of TM helices, which is crucial for membrane protein stability and compensates for the lack of the hydrophobic effect as a primary driving force for helix association in the membrane environment. researchgate.netpnas.org

The small size of glycine and alanine residues makes them prevalent among buried amino acids in membrane proteins, facilitating close helix packing. pnas.org While glycine, alanine, and threonine are observed in the packing interfaces of various channel proteins, glycine is the most common residue in these "glycine zipper" motifs. pnas.orgresearchgate.net

The presence of a glycine zipper motif can drive a preference for right-handed helix packing. researchgate.net Glycine residues at every fourth position can create a polar stripe by exposing backbone atoms, which may help nucleate helix interactions within the apolar membrane. researchgate.net This geometric arrangement at the glycine-glycine interface in helical bundles resembles interactions observed in transmembrane proteins. iucr.orgnih.gov

Studies on designed peptides mimicking transmembrane helices have shown that glycine zipper motifs involving Cα-H...O hydrogen bonds contribute to helix association. iucr.orgnih.gov The specific spacing of glycine residues in these motifs is important for promoting effective packing interactions between helices. nih.gov

The frequency of amino acid residues, including alanine and glycine, in transmembrane proteins can vary depending on factors such as the number of helices in the protein and the G+C content of the organism's genome. scirp.orgplos.orgresearchgate.net Alanine, glycine, and proline are often found as favorable residues in transmembrane proteins, particularly in organisms with low G+C content. scirp.orgplos.org The frequency patterns of alanine often follow those of glycine and proline in transmembrane proteins, suggesting its role in mediating helix-helix packing interactions. plos.org

Biological Roles and Physiological Implications of Ala Gly

Ala-Gly in Protein Folding and Stability Mechanisms

As a model peptide, this compound serves as a tool for researchers to gain insights into the fundamental principles governing peptide and protein folding and the factors that influence their stability. ontosight.ai The relative effects of alanine (B10760859) and glycine (B1666218) on helix stability in proteins can depend significantly on their position within the helix (at the ends or internal) and the surrounding context. nih.gov At internal positions, alanine can stabilize a helix relative to glycine. nih.gov The variation in stabilizing effects is linked to factors such as the burial of hydrophobic surface during folding and interference with hydrogen bonding between the protein and solvent. nih.gov Studies involving mutations, including the replacement or insertion of amino acids like alanine and glycine, are used to identify critical sites within proteins that are important for maintaining their structure and folding stability. jst.go.jp

Involvement in Peptide Bond Formation and Hydrolysis

The simplicity of this compound makes it an ideal subject for studying the mechanisms underlying peptide bond formation and hydrolysis. ontosight.ai A peptide bond is formed through a condensation reaction between the carboxyl group of one amino acid and the amino group of another, with the release of a water molecule. vaia.com The resulting peptide bond has distinct chemical and physical properties compared to its constituent amino acids. ontosight.ai Peptide bond hydrolysis involves the breaking of a C-N bond and an O-H bond, and the formation of a C-O and an N-H bond. mdpi.com Studies investigating peptide bond formation and hydrolysis often utilize simple peptides like this compound to understand these fundamental biochemical processes. ontosight.aivaia.commdpi.com

Roles in Cellular Growth and Differentiation

Although a small dipeptide, this compound, like other dipeptides, can exhibit biological activities, including potentially influencing cell growth and differentiation. ontosight.ai Research has explored the roles of peptides, including those containing alanine and glycine residues, in regulating cellular processes. For instance, studies on small phosphorylated chromatin peptides, which can contain sequences like pyroGlu-Ala-Gly-Glu-Asp-Ser(P)-Asp-Glu-Glu-Asn, have indicated a regulatory activity on in vitro transcription and on cell growth and differentiation. nih.gov The mechanisms of differentiation involve the cell-specific regulation of gene expression. google.com Cell adhesion molecules, sometimes consisting of specific amino acid sequences, can also guide cellular differentiation. wikipedia.org While the direct and isolated role of this compound specifically in these complex processes requires further dedicated investigation, its constituent amino acids and presence in larger regulatory peptides suggest a potential, albeit indirect, involvement.

Contributions to Antioxidant Properties

Dipeptides, including this compound, can exhibit antioxidant properties. ontosight.ai Antioxidant peptides play a role in neutralizing free radicals, which can help prevent or treat chronic diseases. The antioxidant activity of peptides can be influenced by the composition and sequence of their amino acids. While this compound itself may possess some antioxidant capacity, it is also found as part of larger peptides with demonstrated antioxidant activity. For example, the tetrapeptide Pro-Ala-Gly-Tyr (PAGY) isolated from fish gelatin has shown antioxidant activity. researchgate.net Other peptides containing alanine and glycine residues have also been identified with antioxidant properties in various sources, such as chicken essence and wheat gluten hydrolysates. jfda-online.comnih.gov The presence of certain amino acids, such as tyrosine and proline, within a peptide sequence can contribute significantly to its antioxidant potential.

This compound in Relation to Enzymatic Activity and Substrate Specificity

The interaction of peptides, including this compound and its derivatives, with enzymes is crucial for various biological processes. These interactions can involve the peptide serving as a substrate for enzymatic cleavage or acting as an inhibitor of enzyme activity.

Aminopeptidase (B13392206) Interactions with this compound-NMe2

Aminopeptidases are enzymes that cleave amino acids from the amino terminus of peptides. Research has investigated the interaction of aminopeptidase N (APN) with peptides, including this compound and its derivatives like this compound-NMe2. researchgate.netnih.gov this compound-NMe2 has been developed as a molecular probe for detecting APN activity. nih.govresearchgate.net Studies using techniques like quantum mechanical/molecular mechanical (QM/MM) approaches have examined the substrate binding sites and binding energy of peptides like this compound and this compound-NMe2 with APN. researchgate.net These studies can reveal how specific residues and modifications in the peptide influence their interaction with the enzyme. For example, the binding energy of this compound to APN was found to be lower than that of Ala-NH2 in one study, and hydrogen bond formation can play a role in these interactions. researchgate.net

Role in Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system, playing a role in blood pressure regulation. Peptides can act as ACE inhibitors, and research has explored the potential of various peptides, including those containing alanine and glycine, to inhibit ACE activity. While this compound itself may not be a potent ACE inhibitor, it can be part of larger peptide sequences that exhibit ACE inhibitory properties. For instance, a peptide sequence containing this compound-Pro-Pro-Gly-Ser-Asp-Gly-Gln-Pro-Gly-Ala-Lys has been identified and shown to have ACE inhibitory activity, albeit with a higher IC50 value compared to some other inhibitory peptides. mdpi.com Other studies on protein hydrolysates have identified peptides containing alanine and glycine residues that contribute to ACE inhibition. nih.govoup.comfrontiersin.org The ACE inhibitory activity of peptides is influenced by factors such as their amino acid sequence, length, and the properties of the N- and C-terminal residues. mdpi.comfrontiersin.orgnih.gov

Glycine Mismischarging by Alanyl-tRNA Synthetase (AlaRS) and D-aminoacyl-tRNA Deacylase (DTD)

Protein synthesis relies on the accurate attachment of amino acids to their corresponding transfer RNAs (tRNAs) by aminoacyl-tRNA synthetases (aaRS). Alanyl-tRNA synthetase (AlaRS) is responsible for charging alanine onto tRNAAla. However, AlaRS can sometimes misactivate or mischarge non-cognate amino acids, including glycine and serine, onto tRNAAla nih.govnih.gov. Glycine mischarging by AlaRS occurs more frequently than serine mischarging, potentially due to glycine's smaller size nih.gov. Even with the editing capabilities of AlaRS, significant accumulation of mischarged Gly-tRNAAla can occur in the cell nih.govnih.gov.

D-aminoacyl-tRNA deacylase (DTD) plays a crucial role in preventing the accumulation of mischarged Gly-tRNAAla species nih.govnih.gov. DTD is an enzyme that deacylates mischarged D-aminoacyl-tRNAs, and it also acts on mischarged glycyl-tRNAAla mdpi.comuniprot.org. DTD exhibits significantly higher activity on Gly-tRNAAla compared to AlaRS, suggesting it plays a major role in clearing this non-cognate substrate nih.govnih.govnih.gov. This activity is important for maintaining translational fidelity and preventing the incorporation of glycine into polypeptide chains at positions meant for alanine nih.govnih.gov. DTD's active site architecture efficiently edits mischarged Gly-tRNAAla species, reportedly four orders of magnitude more efficiently than AlaRS nih.gov. Studies have shown that a cell lacking DTD in an AlaRS editing-defective background displays pronounced toxicity even at low levels of glycine, which can be alleviated by alanine supplementation nih.govnih.gov. DTD also shows selectivity for the G3•U70 wobble base pair unique to tRNAAla, suggesting a specific role in removing glycine from this tRNA nih.govnih.gov.

Substrate Specificity of Peptidoglycan Hydrolases (Lysostaphin, LytM) with D-Ala-Gly Bonds

Peptidoglycan is a major component of bacterial cell walls, providing structural support. In Staphylococcus aureus, the peptidoglycan contains a pentaglycine (B1581309) cross-bridge. Peptidoglycan hydrolases, such as lysostaphin (B13392391) and LytM, are enzymes that cleave bonds within the peptidoglycan structure, contributing to cell wall remodeling and bacterial lysis nih.govnih.govuni-freiburg.de.

While lysostaphin has been traditionally considered a glycyl-glycine endopeptidase, recent studies using NMR spectroscopy have shown that both lysostaphin and LytM can target the D-Ala-Gly cross-linked part of mature peptidoglycan nih.govnih.govuni-freiburg.deresearchgate.netwikipedia.org. These studies indicate that the substrate specificities of these enzymes are more divergent and complex than previously thought researchgate.net.

Specifically, LytM has been shown to cleave the D-Ala-Gly amide bond in the S. aureus peptidoglycan cross-bridge when the cross-linked D-Ala-Gly structure is available nih.govnih.gov. This is in addition to its established glycyl-glycine endopeptidase activity nih.govnih.gov. Lysostaphin also favors substrates containing a D-Ala-Gly cross-link nih.gov. The ability of these hydrolases to cleave D-Ala-Gly bonds highlights the importance of this specific linkage in bacterial cell wall structure and its role as a target for enzymatic degradation.

This compound as a Component of Bioactive Peptides

The this compound dipeptide can be a constituent within larger peptide sequences that exhibit various biological activities.

Gly-Ala-Gly-Val-Gly-Tyr in Glucose and Lipid Metabolism

The hexapeptide Gly-Ala-Gly-Val-Gly-Tyr (GAGVGY) is a synthetic peptide derived from the repetitive amino acid sequence of fibroin, a protein found in silk nih.govresearchgate.netresearchgate.netmdpi.com. Research has demonstrated that GAGVGY can improve glucose transport and exert beneficial effects on lipid metabolism in 3T3-L1 adipocytes nih.govresearchgate.netresearchgate.netmdpi.com.

Studies have shown that GAGVGY increases both basal and insulin-stimulated glucose uptake in these cells nih.govresearchgate.netresearchgate.net. This is achieved through the enhancement of GLUT1 expression and PI 3-K-dependent GLUT4 translocation nih.govresearchgate.netresearchgate.net. Furthermore, GAGVGY treatment has been observed to lead to a significant reduction in the expression of lipogenic genes, including sterol regulatory element-binding protein-1c (SREBP1c), peroxisome proliferator-activated receptor-γ (PPARγ), and fatty acid synthase (FAS) in mature adipocytes nih.govresearchgate.net. This correlates with decreased lipid accumulation nih.govresearchgate.net. Additionally, GAGVGY has been shown to increase AMP-activated protein kinase (AMPK) phosphorylation and adiponectin secretion in 3T3-L1 adipocytes nih.govresearchgate.net. These findings suggest that GAGVGY has multiple beneficial effects on glucose and lipid metabolism.

Lys-Gln-Ala-Gly-Asp-Val in Cell Adhesion and Integrin Mediation

The peptide sequence Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) is a hexapeptide corresponding to the six most carboxyl-terminal amino acids in the fibrinogen γ-chain sequence metabolomicsworkbench.orgebi.ac.uk. This peptide is recognized as a cell adhesion peptide that mediates cell adhesion, primarily through interaction with the αIIbβ3 integrin metabolomicsworkbench.orgzhanggroup.org.

Integrins are cell surface receptors that play a crucial role in cell-extracellular matrix and cell-cell adhesion zhanggroup.orgfrontiersin.org. The KQAGDV sequence in fibrinogen serves as a binding motif for certain integrins, facilitating processes such as platelet aggregation and the adhesion of smooth muscle cells metabolomicsworkbench.orgzhanggroup.org. KQAGDV is considered a potent adhesion ligand for smooth muscle cells metabolomicsworkbench.org. The interaction between KQAGDV and integrins like αIIbβ3 is vital for various physiological and pathological processes involving cell adhesion and migration zhanggroup.orgfrontiersin.org.

This compound in Human Physiology

The dipeptide this compound and its constituent amino acids, alanine and glycine, are involved in human physiological processes.

This compound and Glucagon's Effect on Hepatic Metabolism

Glucagon (B607659), a peptide hormone produced by the alpha cells of the pancreas, is a key regulator of glucose and amino acid metabolism in the liver wikipedia.orgmdpi.comnih.govzhanggroup.org. Glucagon generally elevates blood glucose levels by promoting glycogenolysis and gluconeogenesis in the liver wikipedia.orgnih.gov.

Glucagon also significantly influences hepatic amino acid metabolism. It stimulates the uptake of amino acids by the liver, providing substrates for gluconeogenesis and ureagenesis frontiersin.orgmdpi.com. Studies have shown that glucagon can increase the fractional extraction of gluconeogenic amino acids like alanine and glycine by the liver. Glucagon stimulates hepatic glycine metabolism, specifically the decarboxylation of glycine through the glycine cleavage enzyme system nih.gov. This suggests that glucagon is a major regulator of hepatic glycine metabolism nih.gov.

While glucagon is known to impact the hepatic metabolism of free alanine and glycine, specific research detailing the direct metabolic fate or physiological role of the this compound dipeptide itself in the context of glucagon's action on the liver is limited in the provided search results. It is possible that ingested or endogenously produced this compound is rapidly hydrolyzed into its constituent amino acids, alanine and glycine, upon reaching the liver or entering circulation, and their subsequent metabolism is then influenced by hormones like glucagon. The "liver–alpha cell axis" describes a feedback loop where circulating amino acids stimulate glucagon secretion, which in turn increases hepatic amino acid uptake and catabolism frontiersin.orgmdpi.comzhanggroup.org. Alanine is a key amino acid involved in this axis zhanggroup.org. Further research may be needed to elucidate any specific roles or metabolic pathways involving the intact this compound dipeptide in hepatic metabolism under the influence of glucagon.

Compound Names and PubChem CIDs

Compound NamePubChem CID(s) / Other Identifier
This compound (Alanylglycine)79094
Glycine750
Alanyl-tRNA Synthetase (AlaRS)No specific CID for the enzyme
D-aminoacyl-tRNA Deacylase (DTD)No specific CID for the enzyme
LysostaphinCAS: 9011-93-2
LytMNo specific CID for the enzyme
D-Ala-GlyNo specific CID for the peptide
Gly-Ala-Gly-Val-Gly-Tyr134825875
Lys-Gln-Ala-Gly-Asp-Val9941719
Glucagon16132283

Data Tables

Based on the research findings, a summary of the effects of Gly-Ala-Gly-Val-Gly-Tyr on glucose and lipid metabolism in 3T3-L1 adipocytes can be presented in a table:

Effect on 3T3-L1 AdipocytesObservation
Basal Glucose UptakeIncreased
Insulin-Stimulated Glucose UptakeIncreased
GLUT1 ExpressionEnhanced
GLUT4 TranslocationEnhanced (PI 3-K dependent)
Lipogenic Gene Expression (SREBP1c, PPARγ, FAS)Reduced
Lipid AccumulationDecreased
AMPK PhosphorylationIncreased
Adiponectin SecretionIncreased

Similarly, the substrate specificity of Lysostaphin and LytM regarding D-Ala-Gly bonds can be summarized:

EnzymeTarget Bond in PeptidoglycanSpecificity / Activity
LysostaphinD-Ala-Gly cross-linkFavors substrates containing this cross-link nih.gov.
LytMD-Ala-Gly amide bondCleaves this bond in the S. aureus PG cross-bridge nih.govnih.gov. Also a glycyl-glycine endopeptidase nih.govnih.gov.

Presence of this compound in Cerebrospinal Fluid (CSF) and Plasma

Research investigating the presence and concentrations of dipeptides in biological fluids such as cerebrospinal fluid (CSF) and plasma provides insights into their potential physiological roles and implications in health and disease. Studies employing advanced analytical techniques, such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), have sought to identify and quantify various dipeptides in these complex biological matrices. sigmaaldrich.com

One study that analyzed a panel of 33 dipeptides in simultaneously collected CSF and plasma samples from children with neurological or metabolic conditions reported findings regarding the detection of Alanyl-Glycine (this compound). sigmaaldrich.com In this study, this compound was found to be detectable in plasma samples. sigmaaldrich.com However, importantly, this compound was not consistently detected in the CSF samples analyzed from the same cohort. sigmaaldrich.com

This differential presence suggests potential differences in the distribution, metabolism, or transport of this compound between the central nervous system compartment (reflected by CSF) and the systemic circulation (reflected by plasma). Generally, dipeptide concentrations have been observed to be higher in plasma compared to CSF, although exceptions exist where certain dipeptides may show similar concentrations in both fluids. sigmaaldrich.com The finding that this compound was detectable in plasma but not in CSF in this study aligns with the general trend of higher dipeptide concentrations in plasma.

Further detailed research is necessary to fully understand the physiological significance of the presence of this compound in plasma and its apparent low or undetectable levels in CSF under normal or pathological conditions. The specific concentrations of this compound in healthy individuals' plasma and CSF, as well as how these levels might fluctuate in various physiological states or in the presence of disease, require further investigation.

Based on the available research findings, the detection status of this compound in plasma and CSF can be summarized as follows:

FluidDetection Status
PlasmaDetectable
Cerebrospinal Fluid (CSF)Not consistently detectable

This observation highlights the distinct biochemical environments of plasma and CSF and suggests that the presence and roles of dipeptides like this compound may be compartmentalized. Future studies with larger cohorts and diverse physiological conditions are needed to build upon these initial findings and elucidate the specific biological roles and physiological implications of this compound in both plasma and CSF.

Ala Gly in Disease Mechanisms and Therapeutic Potential

Ala-Gly in Neurological Conditions

The central nervous system (CNS) relies on a delicate balance of amino acids and their derivatives for proper function. Dipeptides, including this compound, are emerging as important molecules in this context, with potential roles in both diagnosis and therapy of neurological diseases.

Dipeptides as Diagnostic and Therapeutic Targets in Neurological Diseases

Recent studies have begun to map the presence and distribution of dipeptides in cerebrospinal fluid (CSF) and plasma, revealing their potential as biomarkers for neurological conditions. nih.gov A study quantifying 33 dipeptides in children with neurological or metabolic conditions found that 18 were detectable in CSF and 20 in plasma. nih.gov Among these, Ala-Glu was consistently found in all CSF samples. nih.gov While this compound itself was not specifically highlighted as being universally present in this particular study, the research underscores the importance of dipeptides in the CNS. The varying concentrations of these dipeptides between individuals and their correlation with corresponding amino acids suggest they could serve as diagnostic markers. nih.gov Furthermore, the potential for dipeptides to act as amino acid donors raises the possibility of using them therapeutically to modulate amino acid availability in the brain, which could be beneficial for conditions involving defects in amino acid transporters. nih.gov

This compound in the Context of Prion Protein and Neurodegenerative Diseases

Prion diseases, such as Creutzfeldt-Jakob disease, are fatal neurodegenerative disorders characterized by the misfolding of the prion protein (PrP). nih.govwikipedia.org The misfolded form, PrPSc, aggregates in the brain, leading to neuronal cell death. nih.govwikipedia.org The sequence of the prion protein contains regions rich in specific amino acids that are crucial to its structure and function. One such region includes a palindromic sequence, this compound-Ala-Ala-Ala-Gly-Ala, which is believed to be involved in the conformational change from the normal cellular form (PrPC) to the disease-causing PrPSc. pnas.org

Synthetic peptides corresponding to fragments of the prion protein are often used in research to understand the mechanisms of neurotoxicity. For instance, the synthetic prion peptide PrP (106-126) has a sequence that includes a poly-alanine tract flanked by glycine (B1666218) residues (Lys-Thr-Asn-Met-Lys-His-Met-Ala-Gly-Ala-Ala-Ala-Ala-Gly-Ala-Val-Val-Gly-Gly-Leu-Gly). nih.gov This peptide can replicate some of the neurotoxic effects of PrPSc in laboratory settings. nih.gov The presence of the this compound motif within this critical region highlights its potential importance in the pathogenesis of prion diseases.

Impact of Gly→Ala Point Mutations on Protein Conformation (e.g., Oculopharyngeal Muscular Dystrophy)

The substitution of a glycine (Gly) residue with an alanine (B10760859) (Ala) residue can have profound effects on protein structure and function, leading to disease. A prime example of this is seen in Oculopharyngeal Muscular Dystrophy (OPMD). OPMD is a late-onset genetic disorder typically caused by an expansion of a polyalanine tract in the PABPN1 protein. bmj.comcambridge.org However, cases of OPMD have been identified that are not due to this expansion but rather to a single point mutation where a glycine codon is changed to an alanine codon. bmj.comd-nb.info This Gly→Ala substitution occurs immediately following the normal polyalanine tract, effectively extending it and mimicking the effect of the more common triplet repeat expansion. bmj.comscirp.org

This mutation underscores the critical role of glycine in protein structure. Glycine, with its single hydrogen atom as a side chain, provides flexibility to the polypeptide backbone. scirp.org Alanine, on the other hand, has a higher propensity to form stable helical structures. scirp.orgbiotechnologia-journal.org Molecular dynamics simulations have shown that a Gly→Ala mutation can lead to an increase in the length of helical segments in the affected protein. scirp.org This alteration in conformation is believed to contribute to the protein aggregation and formation of intranuclear inclusions that are the hallmark of OPMD. scirp.org

This compound in Cancer Research

The dipeptide this compound and peptides containing this sequence have garnered interest in cancer research for their potential roles in both the disease process and as therapeutic agents. The unique properties of peptides, such as high specificity and low toxicity, make them attractive candidates for cancer therapy. mdpi.com

Peptides containing hydrophobic amino acids like alanine and glycine are believed to play a role in the selective targeting and cytotoxic activity against cancer cells. nih.govtandfonline.com This is attributed to increased interactions between the peptide and the cancer cell membrane, which has a high phospholipid content. nih.gov

Several studies have identified this compound-containing peptides with potential anticancer properties. For example, peptides isolated from mung bean protein, including Glu-Gly-Ala, have been shown to induce apoptosis in hepatocellular carcinoma cells. nih.gov Similarly, a peptide with the sequence Gly-Glu-Gly-Ser-Gly-Ala has demonstrated the ability to inhibit the proliferation of human colorectal cancer cells. tandfonline.com

Furthermore, the this compound sequence can be incorporated into larger, engineered peptides for therapeutic purposes. For instance, a synthetic peptide, MCOG 1, with the sequence Ala-Ser-X-Leu-Arg-Lys-Leu-X-Lys-Arg-Leu-Leu-Arg-Asp-Ala, has shown cytotoxic properties in cellular models of chronic myeloid leukemia. nih.gov The development of peptide-drug conjugates, where a cytotoxic agent is linked to a peptide, is also a promising strategy. Dipeptide linkers, including those containing alanine and glycine, are being explored to modulate the stability and release of the drug within cancer cells. scite.ai

This compound in Metabolic Disorders (e.g., Diabetes, Obesity)

Metabolic disorders such as type 2 diabetes and obesity are characterized by complex alterations in the body's metabolism, including changes in amino acid and dipeptide profiles. Lower circulating levels of glycine have been consistently observed in individuals with obesity, type 2 diabetes, and non-alcoholic fatty liver disease. nih.govnih.gov This suggests that glycine metabolism is perturbed in these conditions.

Recent metabolomic studies have also identified changes in dipeptide concentrations. In one study, serum levels of the dipeptide Gly-Ala were found to be lower in individuals with type 2 diabetes compared to obese and control groups. frontiersin.org This decrease could be due to increased activity of peptidases, such as dipeptidyl peptidase 4 (DPP4), which is known to play a major role in glucose and insulin (B600854) metabolism and can cleave Ala-containing dipeptides. frontiersin.org

Conversely, some research points to the therapeutic potential of this compound-containing peptides in improving metabolic parameters. A synthetic hexapeptide, Gly-Ala-Gly-Val-Gly-Tyr (GAGVGY), derived from the repetitive amino acid sequence of fibroin, has been shown to improve glucose transport and have beneficial effects on lipid metabolism in adipocytes (fat cells). researchgate.net This peptide was found to increase both basal and insulin-stimulated glucose uptake and to reduce the expression of genes involved in fat synthesis. researchgate.net These findings suggest that specific this compound-containing peptides could be developed as therapeutic agents for metabolic disorders.

Therapeutic Applications of this compound-Containing Peptides

The presence of the this compound motif in various bioactive peptides has led to the exploration of their therapeutic applications across a range of diseases.

In cancer therapy , this compound is a component of peptides designed for targeted drug delivery and imaging. For example, somatostatin, a peptide used in the diagnosis of neuroendocrine tumors, has the sequence this compound-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys. nih.gov Additionally, peptide prodrugs of chemotherapeutic agents have been developed to enhance their uptake by cancer cells. The incorporation of this compound into these prodrugs can improve their affinity for peptide transporters that are often overexpressed on cancer cells. aacrjournals.org

In the context of neurological diseases , while direct therapeutic applications of this compound are still under investigation, the role of dipeptides in modulating amino acid levels in the brain suggests a potential therapeutic avenue. nih.gov Furthermore, understanding the structural impact of Gly→Ala mutations in diseases like OPMD could inform the development of therapies aimed at preventing protein misfolding and aggregation. scirp.org

For metabolic disorders , as mentioned previously, the synthetic peptide GAGVGY shows promise in improving glucose and lipid metabolism. researchgate.net

The versatility of the this compound dipeptide is also evident in its inclusion in patented peptide compounds proposed for a wide array of therapeutic uses, including cancer, autoimmune diseases, inflammatory diseases, and neurodegenerative diseases. wipo.intwipo.int

Below is a table summarizing some of the this compound containing peptides and their potential applications:

Peptide/Peptide ClassSequence/CompositionPotential Application
Prion Protein FragmentContains this compound-Ala-Ala-Ala-Gly-Ala palindromeUnderstanding neurodegenerative disease mechanisms pnas.org
Mung Bean PeptidesIncludes Glu-Gly-AlaAnticancer (Hepatocellular Carcinoma) nih.gov
Colorectal Cancer Inhibitory PeptideGly-Glu-Gly-Ser-Gly-AlaAnticancer (Colorectal Cancer) tandfonline.com
MCOG 1Ala-Ser-X-Leu-Arg-Lys-Leu-X-Lys-Arg-Leu-Leu-Arg-Asp-AlaAnticancer (Chronic Myeloid Leukemia) nih.gov
GAGVGYGly-Ala-Gly-Val-Gly-TyrMetabolic Disorders (Diabetes, Obesity) researchgate.net
SomatostatinThis compound-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-CysCancer Diagnosis (Neuroendocrine Tumors) nih.gov

Drug Discovery and Development

The dipeptide this compound is a fundamental component in the field of drug discovery and development, primarily serving as a versatile building block in the synthesis of more complex peptides and therapeutic agents. chemimpex.comchemimpex.com Its derivatives are employed in solid-phase peptide synthesis (SPPS), a technique that allows researchers to efficiently assemble peptides with defined sequences. This process is crucial for creating bioactive peptides, which are molecules that can elicit a specific biological response and are explored for their therapeutic potential in areas such as oncology and immunology. chemimpex.com

The unique chemical properties of this compound and its derivatives, such as enhanced solubility and stability, make them valuable in research and pharmaceutical formulation. chemimpex.com For instance, the derivative this compound-OMe·HCl is noted for its ability to mimic natural peptide structures, which facilitates the exploration of novel drug candidates. chemimpex.com Researchers also utilize this compound in biochemical studies to investigate protein-protein interactions and enzyme activities, which is essential for understanding cellular mechanisms and identifying new therapeutic targets. chemimpex.comchemimpex.com The systematic replacement of amino acids with alanine in a peptide sequence, a strategy known as alanine scanning, helps identify residues critical for the peptide's function and stability, further guiding drug design. nih.gov

Beyond synthesis, this compound is used in physicochemical studies to evaluate and develop dipeptide separation technologies and to study cellular uptake mechanisms. sigmaaldrich.com The overarching goal is to optimize both the pharmacological activity and the "drug-like" properties—such as stability and permeability—of new chemical entities during the lead optimization process. researchgate.net

Application AreaSpecific Use of this compoundSignificance in Drug Discovery
Peptide SynthesisServes as a structural building block for creating diverse and complex peptides. chemimpex.comchemimpex.comEnables the development of new bioactive peptides for therapeutic use.
Biochemical StudiesUsed to study protein interactions and enzyme kinetics. chemimpex.commoleculardepot.comHelps in understanding cellular processes and identifying potential drug targets. chemimpex.com
Pharmaceutical FormulationIncorporated into drug formulations to potentially enhance stability and efficacy. chemimpex.comImproves the properties of medications, making them more effective.
Therapeutic DevelopmentPeptides synthesized using this compound derivatives are explored for targeting disease-related proteins. Shows promise in developing treatments for oncology and metabolic disorders. chemimpex.comchemimpex.com

Vaccine Formulation

In vaccine development, this compound has been incorporated into experimental adjuvant systems to enhance the immunogenicity of vaccine candidates. An adjuvant is a substance that boosts the body's immune response to an antigen. This compound is used as a component of synthetic lipopeptides, which are molecules that combine a lipid (fat) with a peptide to act as a potent adjuvant.

One notable example is its use in the structure Pam3Cys-Ala-Gly . This compound is an analog of Pam3Cys, a well-studied lipid moiety used for developing peptide vaccines. frontiersin.org In this context, this compound acts as a linker or spacer between the immunologically active lipid part (Pam3Cys) and a peptide epitope (the part of an antigen recognized by the immune system). Researchers have synthesized and tested various analogs, including Pam3Cys-Ala-Gly, to investigate their immunological effects, such as their ability to stimulate immune cells and generate a humoral immune response. frontiersin.org

Studies on liposomal vaccine design have also referenced the use of a Pam3Cys-Ala-Gly anchor for a T-helper (TH) epitope, highlighting its role in constructing complex vaccine delivery systems. nih.gov These formulations aim to create stable and effective vaccines that can induce long-lasting immunity. frontiersin.org

Experimental Formulation ComponentDescriptionRole in Vaccine Research
Pam3Cys-Ala-GlyA synthetic lipopeptide where the dipeptide this compound links the Pam3Cys adjuvant to a peptide antigen. frontiersin.orgUsed to study structure-activity relationships and enhance the immunogenicity of potential vaccines. frontiersin.org
Lipid-Core Peptide (LCP) SystemA system that incorporates lipoamino acids, sometimes with glycine spacers, to mimic structures like Pam3Cys. frontiersin.orgAims to significantly boost the immune response to peptide epitopes. frontiersin.org
Liposomal Vaccine AnchorPam3Cys-Ala-Gly has been used as an anchor for T-helper epitopes in liposome-based vaccine formulations. nih.govFacilitates the attachment of antigens to versatile delivery systems to improve immune response. nih.gov

Modulation of Amino Acid Availability in the Brain

The potential for this compound to modulate the availability of amino acids in the brain is an emerging area of research, primarily based on the known neurological functions of its constituent amino acids, alanine and glycine. chemimpex.comontosight.ai Dipeptides are being investigated for their potential therapeutic applications in treating neurological disorders. ontosight.ai

The brain strictly regulates the transport of amino acids across the blood-brain barrier (BBB). nih.gov While large neutral amino acids have specific transport mechanisms to enter the brain, small neutral amino acids like alanine and glycine appear to be actively pumped out of the brain to maintain homeostasis. nih.gov Glycine itself is a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem, where it acts on glycine receptors (GlyRs) to produce its effects. wikipedia.orgnih.gov The transporter protein Asc-1 has been identified as a major transporter for glycine in the cerebral cortex, and its absence leads to a significant decrease in brain glycine levels. embopress.org

Furthermore, certain amino acid isomers, such as D-alanine, act as neuromodulators by interacting with NMDA receptors in the brain. mdpi.com Elevated levels of D-alanine have been observed in the brains of patients with Alzheimer's disease. mdpi.com The ability of the dipeptide this compound to act as a neurotransmitter modulator is an avenue for research in neuropharmacology, which could lead to treatments for various neurological conditions. chemimpex.com

CompoundRole/Function in the BrainTransport Mechanism
Glycine (Gly)Acts as a primary inhibitory neurotransmitter in the spinal cord and brainstem. wikipedia.org Also modulates NMDA receptors. nih.govActively transported out of the brain. nih.gov Transport is mediated by proteins like GlyT1, GlyT2, and Asc-1. nih.govembopress.org
Alanine (Ala)Serves as an energy substrate and is involved in the glucose-alanine cycle. The D-isomer (D-alanine) can modulate NMDA receptors. mdpi.comActively transported out of the brain. nih.gov
This compound (Dipeptide)Explored for potential therapeutic applications in neurological disorders. ontosight.ai Its ability to act as a neurotransmitter modulator is a subject of research. chemimpex.comSpecific transport mechanisms for the dipeptide across the BBB are under investigation.

Analytical and Research Methodologies for Ala Gly Investigations

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation and quantification of Ala-Gly from complex mixtures. Different chromatographic methods offer varying degrees of resolution, sensitivity, and throughput, tailored to specific research questions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and peptides, including this compound. nih.govjocpr.com This method separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase under high pressure.

In a typical application, a sample containing this compound is injected into the HPLC system. The separation may be achieved on a reversed-phase column, such as an ODS-SP C18 column, using a gradient elution system. mdpi.com For instance, a binary gradient with buffers containing trifluoroacetic acid (TFA) in water and acetonitrile (B52724) can be employed. mdpi.com The detection of the separated compounds is often accomplished using a UV detector at a specific wavelength, such as 214 nm. mdpi.com

To enhance sensitivity and selectivity, especially in complex biological matrices like plasma, pre-column derivatization is often employed. nih.gov Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used to derivatize amino acids and peptides, making them more readily detectable. nih.gov For example, a study on human plasma successfully separated and quantified glutamate, glycine (B1666218), and alanine (B10760859) using AQC derivatization followed by HPLC with UV detection. nih.gov This method demonstrated good linearity, precision, and accuracy over relevant concentration ranges. nih.gov

The choice of column and mobile phase is critical for achieving optimal separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is another HPLC mode that can be used for the analysis of polar compounds like amino acids without derivatization. jocpr.com One study developed an HPLC method using a silica-based HILIC column with an isocratic mobile phase of potassium dihydrogen phosphate (B84403) and acetonitrile for the determination of 17 amino acids. jocpr.com

The following table summarizes typical HPLC conditions for amino acid analysis, which can be adapted for this compound.

ParameterConditionSource
Column Inertsil ODS-SP C18 (4.6 × 250 mm, 5 µm) mdpi.com
Mobile Phase A: 0.1% TFA/water; B: 0.05% TFA/acetonitrile mdpi.com
Gradient 98% B to 40% B over 30 min mdpi.com
Flow Rate 0.8 mL/min mdpi.com
Detection UV at 214 nm mdpi.com
Column Temperature 40 °C mdpi.com

Gas Chromatography/Mass Spectrometry (GC/MS) for Amino Acid Profiling

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids and dipeptides, a derivatization step is necessary to increase their volatility. researchgate.netnih.gov This method combines the separation power of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.

In the context of this compound analysis, GC/MS is often used for broader amino acid profiling of a sample. nih.gov The process typically involves the derivatization of the sample, for instance with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or similar silylating agents, to produce volatile derivatives. researchgate.net These derivatives are then introduced into the gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column. nih.gov As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. nih.gov

GC-MS has been successfully applied to differentiate between the metabolic profiles of planktonic and biofilm phases of Salmonella enterica, where amino acids like alanine and glycine were identified as key differentiating metabolites. nih.gov Studies have also utilized GC/MS for the analysis of dipeptides in geological samples, such as sediments, after derivatization. researchgate.net

The following table outlines typical parameters for GC/MS analysis of amino acids.

ParameterConditionSource
Derivatization Agent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) researchgate.net
GC Column FactorFour VF-5ms (30 m x 0.25 mm x 0.25 µm) nih.gov
Carrier Gas Helium nih.gov
Injection Mode Splitless or Split (e.g., 20:1) nih.gov
Oven Temperature Program Initial 70°C, ramped to 330°C nih.gov
MS Scan Range m/z 40-600 nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Dipeptide Quantification

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of dipeptides like this compound. researchgate.netmdpi.comnih.gov This technique utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve more efficient separations at higher pressures compared to conventional HPLC. frontiersin.org The coupling of UPLC with tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection, making it ideal for quantifying low-abundance dipeptides in complex biological matrices. researchgate.net

A key application of UPLC-MS/MS is the comprehensive profiling and quantification of dipeptides in various tissues and fluids. researchgate.netmdpi.com To enhance sensitivity, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can be employed, which labels primary and secondary amines. researchgate.net One study established a UPLC-MS/MS method to quantify 36 dipeptides, including Ala-Ala and Gly-Pro, in various mouse organs, revealing organ-specific dipeptide distribution patterns. researchgate.netmdpi.comnih.gov

Another powerful approach involves derivatization with (S)-2,5-dioxopyrrolidin-1-yl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-2-carboxylate (DMT-(S)-Pro-OSu), which has been used for the comprehensive analysis of 313 dipeptides. researchgate.net The high sensitivity of UPLC-MS/MS allows for the detection and quantification of dipeptides at very low concentrations, with lower limits of quantitation (LLOQ) in the nanomolar range being achievable. researchgate.net

The following table summarizes parameters for a UPLC-MS/MS method for dipeptide analysis.

ParameterConditionSource
Chromatography Ultra-Performance Liquid Chromatography (UPLC) researchgate.netmdpi.com
Mass Spectrometry Tandem Mass Spectrometry (MS/MS) researchgate.netmdpi.com
Derivatization 6-aminoquinolyl-N-hydroxysuccinimudyl carbamate (AQC) researchgate.net
Application Quantification of 36 dipeptides in 13 different organs researchgate.netmdpi.com
Key Finding Organ-specific dipeptide distribution patterns researchgate.netmdpi.comnih.gov

Mass Spectrometry in Proteomics and Peptide Identification

Mass spectrometry is an indispensable tool in proteomics, enabling the large-scale study of proteins. acs.org For the analysis of peptides like this compound, which are the building blocks of proteins, mass spectrometry-based approaches provide detailed structural and quantitative information.

Bottom-up Proteomics for Peptide Analysis

Bottom-up proteomics is a widely used strategy for protein identification and characterization. wikipedia.org In this approach, proteins in a complex sample are first enzymatically digested into smaller peptides. acs.org This peptide mixture is then separated, typically by liquid chromatography, and analyzed by mass spectrometry. wikipedia.org

The resulting mass spectra provide information about the mass-to-charge ratio (m/z) of the peptides. inrae.fr By comparing these experimental masses to theoretical peptide masses from a protein sequence database, the peptides can be identified. boku.ac.at This process, known as peptide mass fingerprinting, can be used to infer the presence of specific proteins in the original sample. boku.ac.at For this compound, this means it would be identified as part of a larger peptide sequence generated from protein digestion.

Tandem mass spectrometry (MS/MS) is often employed for more confident peptide identification. inrae.fr In MS/MS, a specific peptide ion is selected and fragmented, and the masses of the resulting fragment ions are measured. inrae.fr The fragmentation pattern provides sequence information that can be used to definitively identify the peptide. researchgate.net Bottom-up proteomics can be applied to a wide range of biological samples to understand protein composition and modifications. frontiersin.org

Tandem Phosphorus Tags (TPT) for Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in different samples. Isobaric labeling strategies are commonly used for high-throughput quantitative proteomics. researchgate.netnih.gov Tandem Phosphorus Tags (TPT) are a novel class of isobaric labeling reagents that offer a cost-effective and sensitive method for multiplex quantitative proteomics. researchgate.netnih.gov

The 6-plex TPT reagents allow for the simultaneous quantification of peptides from up to six different samples. researchgate.netnih.gov Peptides from each sample are labeled with a different TPT reagent. These reagents have the same total mass but differ in the distribution of stable isotopes in their reporter and balance groups. researchgate.net After labeling, the samples are combined and analyzed by LC-MS/MS. researchgate.net During MS/MS analysis, the TPT-labeled peptides fragment to produce unique reporter ions with mass differences of approximately 1 Da. researchgate.netnih.gov The relative intensities of these reporter ions reflect the relative abundance of the corresponding peptide in each of the original samples. researchgate.net This technique has been shown to have high labeling efficiency and accuracy for large-scale quantitative proteomics. researchgate.netnih.gov

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental in elucidating the three-dimensional structure and conformation of peptides. In the solid state, nuclear magnetic resonance (NMR) spectroscopy is particularly powerful for providing atomic-level detail.

Solid-state NMR techniques, such as 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR and Rotational-Echo Double-Resonance (REDOR), are invaluable for the structural analysis of this compound-containing peptides, especially in materials like silk fibroin. nih.govnih.gov These methods provide insights into the local conformation and arrangement of the peptide chains.

13C CP/MAS NMR is used to determine the secondary structure of this compound sequences. The chemical shift of the Alanine Cβ carbon is particularly sensitive to the local conformation. nih.gov For instance, in studies of the model peptide (AG)15, the Ala Cβ peak in the 13C CP/MAS NMR spectrum is broad and asymmetric, indicating structural heterogeneity. nih.gov This peak can be deconvoluted to quantify the relative proportions of different conformations, such as β-sheets and distorted β-turns. nih.govnih.gov For example, specific chemical shifts can be assigned to different structures; a peak at 22.2 ppm may be assigned to Ala methyl carbons in one structure, while a peak at 19.6 ppm corresponds to another. nih.gov The examination of 13C CP/MAS NMR spectra of specifically labeled [3-13C]Ala-(AG)15 has been used to evaluate the proportion of distorted β-turn forms within the structure. nih.gov

REDOR is a solid-state NMR technique used to measure internuclear distances, providing precise structural constraints. In the analysis of this compound sequences, REDOR experiments on samples doubly labeled with 13C and 15N can determine atomic distances between specific nuclei. nih.govresearchgate.net These distance measurements are then used to interpret the peptide's conformation. For example, REDOR has been used to identify five different atomic distances between 13C and 15N nuclei in labeled (AG)15, which supports a structural model combining β-sheets and β-turns. nih.gov In more complex models of silk fibroin like (AGSGAG)5, REDOR has been used to measure the 13C-15N distance in [1-13C]Gly-Ser-[15N]Gly sequences to determine the fraction of random coil versus β-sheet conformations for the serine residues. acs.org

The combination of 13C CP/MAS NMR and REDOR, supported by statistical mechanical calculations, has strongly suggested a lamellar structure for poly(this compound). nih.gov These analyses confirm a structure composed of a mix of distorted β-turns, which have a wide distribution of torsion angles, and antiparallel β-sheets. nih.gov

TechniqueSample AnalyzedKey FindingCitation
13C CP/MAS NMR(AG)15 and Cp fraction of silk IIRevealed a broad, asymmetric Ala Cβ peak, indicating structural heterogeneity (distorted β-turns and β-sheets). nih.gov
13C CP/MAS NMR[3-13C]Ala-(AG)15Used to evaluate the relative proportion of the distorted β-turn form in the peptide structure. nih.gov
REDORDoubly 15N,13C-labeled (AG)15Determined five kinds of atomic distances, which were interpreted as a combination of β-sheets and β-turns. nih.gov
REDORLabeled (AGSGAG)5 peptidesMeasured 13C−15N atomic distances to determine the fractions of random coil and/or distorted β-turn components for each Ser residue. acs.orgacs.org

Molecular Docking and In Silico Analysis of this compound Interactions

Molecular docking and other in silico methods are computational techniques used to predict how a molecule, such as a peptide, binds to a macromolecular target, typically a protein. These analyses provide critical insights into the binding modes, affinities, and specific molecular interactions that govern the biological function of peptides containing the this compound motif.

The process involves computationally placing the peptide ligand into the binding site of a target protein and calculating the most likely binding conformation and energy. For peptides containing this compound, such as this compound-Glu or Gly-Pro-Ala-Gly-Glu, molecular docking has been used to predict binding sites and modes within the active pockets of target enzymes like CaMKII. Similarly, the docking of Ala-Ala-Gly into the leucyl-aminopeptidase from Bacillus cereus was performed to understand its binding interactions. nih.gov

These in silico studies reveal the specific amino acid residues of the target protein that are involved in the interaction. The analysis identifies crucial non-covalent interactions, including hydrogen bonds and hydrophobic interactions. dovepress.com For example, docking results for Ala-Ala-Gly with leucyl-aminopeptidase showed that residues such as Lys260, Asp265, and His437 are involved in hydrogen bonding with the ligand and associated zinc ions. nih.gov In another study, the peptide Ala-Leu-Gly-Pro-Gln-Phe-Tyr was shown to form hydrogen bonds with critical residues His353 and His513 in the Angiotensin I-Converting Enzyme (ACE). plos.org The stability of the resulting complex is often correlated with a docking score, which estimates the binding affinity; a more negative score typically indicates a more stable interaction. plos.org

In silico analysis is not limited to docking; it can also be used for quantitative analysis of enzyme reactivity and protein-protein interactions. researchgate.net These computational approaches are essential for understanding the structure-activity relationships of peptides and for guiding the design of novel bioactive compounds.

Peptide SequenceTarget ProteinKey Interactions/FindingsCitation
This compound-GluCaMKIIPrediction of binding sites and modes within the active pocket.
Ala-Ala-GlyLeucyl-aminopeptidase (bcLAP)Identified hydrogen bonding with residues Lys260, Asp265, His437, and others. nih.gov
Ala-Leu-Gly-Pro-Gln-Phe-TyrAngiotensin I-Converting Enzyme (ACE)Exhibits inhibitory effect via hydrogen and electrostatic bonds with ACE, including with critical residues His353 and His513. plos.org
General PeptidesDNA Gyrase BAnalysis of hydrogen bond and hydrophobic interactions with residues like Arg-76, Asn-46, and Ala-47. dovepress.com

Cell-Based Assays for Biological Activity Evaluation

Cell-based assays are essential tools for evaluating the biological activity of compounds in a biologically relevant context. frontiersin.org These assays measure a functional response in living cells upon exposure to the test substance, such as the dipeptide this compound or larger peptides containing this motif. They are crucial for moving from theoretical interactions, predicted by methods like molecular docking, to demonstrated functional effects.

A wide variety of cell-based assay platforms can be employed, depending on the biological question. frontiersin.org These can be broadly categorized as uptake assays, binding assays, and functional assays. researchgate.net For peptides, functional assays often measure downstream cellular events that result from the peptide interacting with a cellular target, such as a receptor or an enzyme.

One common approach is to use engineered cell lines that stably express a target receptor. For example, to test the activity of peptidic compounds at opioid receptors, cells expressing human δ-opioid or rat μ-opioid receptors are used. nih.gov The biological activity is then determined by measuring the compound's ability to either mimic (agonist) or block (antagonist) the effect of a known ligand. nih.gov Another example is the in-cell western assay, which can quantify protein phosphorylation as a measure of a signaling pathway's activation. This method has been used to assess the biological activity of insulin (B600854) and its analogs by measuring the phosphorylation of the insulin receptor. mdpi.com The results are normalized to the cell number, often using a DNA intercalating agent, to ensure accuracy. mdpi.com

The choice of assay depends on the peptide's expected function. For peptides that act on solute carriers (SLCs), suitable assays include radioligand uptake, fluorescent substrate uptake, and mass spectrometry-based transport assays. frontiersin.orgresearchgate.net The development of a cell-based assay requires careful optimization, including the selection of an appropriate cell line, determination of optimal substrate concentrations, and validation with known tool compounds. frontiersin.org

Assay TypePrincipleExample ApplicationCitation
Competitive Binding AssayMeasures the ability of a test compound to displace a labeled ligand from a receptor.Determining binding affinities of peptide derivatives for opioid receptors using radiolabeled ligands. nih.gov
In-Cell Western AssayQuantifies intracellular proteins or post-translational modifications (e.g., phosphorylation) in fixed cells.Assessing insulin bioidentity by measuring insulin receptor phosphorylation. mdpi.com
Substrate Uptake AssayDirectly measures the transport of a substrate (e.g., radiolabeled, fluorescent) across a cell membrane.Assessing the function of Solute Carrier (SLC) transporters. frontiersin.orgresearchgate.net
Functional Assay (General)Measures a secondary effect in cells as a consequence of compound-target interaction (e.g., changes in signaling).Evaluating agonist or antagonist activity of bifunctional peptides in tissue-based assays. nih.gov

Future Directions and Emerging Research Areas

Development of Novel Ala-Gly Analogs and Derivatives

The creation of new this compound analogs and derivatives is a rapidly advancing area of research, aimed at enhancing the therapeutic properties of this dipeptide. Scientists are modifying its structure to improve stability, target-specificity, and efficacy.

One key strategy involves the use of protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, in solid-phase peptide synthesis (SPPS). This technique allows for the precise, stepwise assembly of peptides with defined sequences. The Fmoc group protects the amino group of alanine (B10760859), enabling controlled reactions to form complex peptide structures. Another approach involves creating cyclic dipeptides (CDPs), which have shown potential in treating mental and behavioral disorders like schizophrenia. researchgate.netmdpi.com

Researchers are also exploring the synthesis of lipophilic derivatives to improve intestinal permeability. By attaching fatty acids to the C-terminus of an enkephalin analogue containing a Tyr-D-Ala-Gly sequence, scientists have created derivatives with enhanced stability and pharmacological activity. nih.gov Additionally, modifications such as the introduction of a dimethoxybenzyl (Dmb) group to the glycine (B1666218) residue in an this compound sequence have been shown to prevent aggregation during peptide synthesis, which is particularly useful for producing hydrophobic transmembrane and amyloidogenic peptides. sigmaaldrich.com

The development of these novel analogs extends to their application in various therapeutic areas. For instance, this compound sequences are being incorporated into larger peptide structures to create new drugs. researchgate.net Alaninamide derivatives, which are structurally related to this compound, are also being investigated for their potential as antiseizure and antinociceptive therapies. nih.gov

Table 1: Examples of this compound Analogs and Derivatives in Research

Derivative/Analog Modification Investigated Application Key Findings
Fmoc-Ala-Gly-OH Fmoc protection of alanine's amino group Solid-phase peptide synthesis Enables efficient and controlled synthesis of complex peptides.
Cyclo(Ala-Gln), Cyclo(Ala-His) Cyclic dipeptide structure Potential therapeutics for schizophrenia Showed significant binding to the SIGMA1 receptor, a target for schizophrenia treatment. researchgate.net
DADLE derivatives (e.g., DADLE-C4) Acylation with fatty acids at the C-terminus Improved intestinal permeability of enkephalin analogues Enhanced stability and permeability across intestinal membranes. nih.gov
Fmoc-Ala-(Dmb)Gly-OH Dmb group on the glycine backbone Synthesis of hydrophobic and amyloidogenic peptides Prevents aggregation and improves synthetic efficiency. sigmaaldrich.com
Alaninamide derivatives Modifications of the alanine amide group Antiseizure and antinociceptive therapies Showed potent and broad-spectrum antiseizure activity in preclinical models. nih.gov

Advanced Computational Modeling of this compound Interactions

Advanced computational modeling has become an indispensable tool for understanding the complex interactions of this compound at a molecular level. These methods provide insights into the structural and energetic properties of the dipeptide and its analogs, guiding the design of new therapeutic agents.

Molecular dynamics (MD) simulations are frequently used to study the self-assembly of dipeptides and their interactions with other molecules. rsc.orgacs.org For instance, MD simulations have been employed to investigate the self-assembly of the anticancer drug Bortezomib and its complexation with various dipeptides, revealing that protected diphenylalanine (FF) dipeptides have a higher affinity for the drug. rsc.org These computational approaches can predict the thermodynamic stability and key morphological features of the resulting nanoassemblies. rsc.org

Quantum chemistry methods, such as Density Functional Theory (DFT), are used to investigate the structural and physical properties of dipeptides. researcher.liferesearchgate.net These studies provide detailed information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the influence of amino acid sequence on dipeptide structure. researchgate.net DFT can also be used to analyze the interactions of dipeptides with water molecules, which is essential for understanding their behavior in biological systems. researcher.life

Computational models are also used to predict the effects of amino acid substitutions on protein stability. For example, modeling has been used to study the impact of Gly-to-D-Ala substitutions, revealing that these changes can have a wide range of effects on protein stability due to variations in van der Waals interactions. nih.gov Furthermore, computational procedures are being developed to determine the conformation of dipeptides by combining theoretical calculations with experimental data from techniques like nuclear magnetic resonance (NMR) spectroscopy. acs.org

These computational studies are not only crucial for understanding the fundamental properties of this compound but also for designing dipeptides with specific therapeutic functions. researcher.liferesearchgate.net

Exploration of this compound in New Therapeutic Modalities

The unique properties of the this compound dipeptide have led to its exploration in a variety of new therapeutic modalities, from drug delivery systems to the development of novel peptide-based drugs.

One of the most promising areas is the use of dipeptide-based hydrogels for biomedical applications. nih.govacs.org These hydrogels, formed through the self-assembly of dipeptides, can serve as injectable scaffolds for drug delivery and tissue regeneration. nih.govacs.org Their shear-thinning and self-healing properties make them particularly suitable for minimally invasive applications. nih.gov

This compound and its derivatives are also being investigated as components of new therapeutic peptides. For example, the substitution of alanine with glycine in glucagon-like peptide-1 (GLP-1) has been a key strategy in developing long-acting analogs for the treatment of diabetes. mdpi.com Furthermore, cyclic dipeptides containing alanine have shown potential as therapeutic agents for schizophrenia by targeting the SIGMA1 receptor. researchgate.netmdpi.com

Dipeptides are also being explored as building blocks for creating inhibitors of enzymes like proteases and kinases, which have significant therapeutic potential. numberanalytics.com Additionally, conjugating dipeptides to other molecules, such as antibodies or lipids, can enhance their targeting and delivery properties. numberanalytics.com The development of peptide prodrugs, where a drug is linked to a peptide to improve its physicochemical properties and achieve selective release, is another active area of research. rsc.org

The therapeutic potential of dipeptides is also being investigated in the context of neurological diseases. Studies have shown the presence of various dipeptides in cerebrospinal fluid (CSF) and plasma, suggesting they may play a role in central nervous system function and could serve as amino acid donors. researchgate.netnih.gov

Integration of Multi-Omics Data for Comprehensive Understanding

The integration of multi-omics data, including genomics, proteomics, and metabolomics, is providing a more comprehensive understanding of the roles of dipeptides like this compound in complex biological systems. This systems biology approach allows researchers to identify the interconnected pathways and molecular networks influenced by dipeptides. biorxiv.orgbiorxiv.org

A notable example is the use of a multi-layer omics approach to study the effects of increased histidyl dipeptide levels in the heart. biorxiv.orgbiorxiv.orgahajournals.org This research combined RNA sequencing, global proteomics, and untargeted metabolomics to reveal that higher levels of these dipeptides were associated with significant changes in microRNAs, contractile proteins, and enzymes involved in fatty acid oxidation and the citric acid cycle. biorxiv.orgahajournals.org The integration of these datasets provided new insights into how histidyl dipeptides can improve cardiac metabolism and function. biorxiv.orgbiorxiv.org

Multi-omics analysis is also being proposed to guide the design of tailored dipeptide strategies for biomanufacturing. nih.gov By integrating multi-omics data with metabolic flux modeling and artificial intelligence, researchers aim to optimize the use of dipeptides in cell culture media to enhance the production of biopharmaceuticals. nih.gov

Furthermore, the analysis of dipeptide profiles in various organs and tissues using methods like UPLC-MS/MS is revealing organ-specific dipeptide distributions. mdpi.com This information, when correlated with corresponding amino acid profiles, can help elucidate the metabolic roles of dipeptides in both healthy and diseased states. mdpi.com Genetic analysis of the genes involved in dipeptide metabolism in bacteria is another area where multi-omics approaches are being applied to understand the transport and utilization of these molecules. microbiologyresearch.org

Role of this compound in Biomaterial and Regenerative Medicine Research

The this compound dipeptide and its derivatives are playing an increasingly important role in the fields of biomaterials and regenerative medicine. Their ability to self-assemble into well-ordered nanostructures makes them attractive building blocks for creating scaffolds that mimic the natural extracellular matrix, supporting cell growth and tissue regeneration. researchgate.netrsc.org

Dipeptide-based hydrogels are a key focus of this research. These hydrogels can provide a three-dimensional environment for cell culture and can be designed to be injectable, allowing for minimally invasive delivery to target tissues. nih.govacs.orgresearchgate.net Their biocompatibility, low cost, and tunable mechanical properties make them promising candidates for a wide range of applications, including tissue engineering and drug delivery. nih.govacs.org For example, hydrogels made from the dipeptide Leu-ΔPhe have been shown to support the growth of various mammalian cells and are stable against proteases, making them suitable for tissue engineering. researchgate.net

The repeating Gly-Ala-Gly-Ala sequence is a primary component of silk fibroin, a natural protein that is extensively studied for medical and pharmaceutical applications. nih.gov This highlights the inherent biocompatibility and structural importance of the this compound motif.

Alginate, a natural polymer often used in tissue engineering, can be combined with peptides to create composite materials with enhanced properties. mdpi.com While alginate itself has poor cell adhesion properties, its modification with peptides can improve cell attachment and proliferation. mdpi.com These alginate-based biomaterials can be fabricated into various forms, such as hydrogels, sponges, and fibers, for applications in bone, dental, and soft tissue regeneration. mdpi.commdpi.com

The functionalization of biomaterials with peptides can provide a range of bioactive properties, including antimicrobial, angiogenic, and immunomodulatory effects, further expanding their therapeutic potential in regenerative medicine. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Fmoc-Ala-Gly-OH
Cyclo(Ala-Gln)
Cyclo(Ala-His)
Tyr-D-Ala-Gly
Fmoc-Ala-(Dmb)Gly-OH
Alaninamide
Ala-SRIF-14-NH2
Bortezomib
Diphenylalanine (FF)
Glucagon-like peptide-1 (GLP-1)
Leu-ΔPhe
Gly-Ala-Gly-Ala

Q & A

Q. What are the most reliable methods for synthesizing Ala-Gly, and how do their yields and purity compare?

  • Methodological Answer : this compound synthesis typically employs solid-phase peptide synthesis (SPPS), solution-phase synthesis, or enzymatic methods. SPPS using Fmoc/t-Bu chemistry achieves ~85% yield with high purity (>95%) but requires HPLC purification . Solution-phase methods, such as carbodiimide-mediated coupling, yield ~70–80% but may require recrystallization to remove byproducts . Enzymatic synthesis (e.g., using peptidases) offers eco-friendly conditions (pH 7–8, 25–37°C) but lower yields (50–60%) . Table 1: Comparison of Synthesis Methods
MethodYield (%)Purity (%)Key Challenges
SPPS (Fmoc)85>95Cost of resins/solvents
Solution-phase70–8080–90Byproduct removal
Enzymatic50–6070–80Enzyme specificity

Q. How can researchers characterize the structural properties of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR (400–600 MHz) identify backbone conformation and hydrogen bonding. Chemical shifts at δ 3.8–4.2 ppm (α-protons) and δ 1.2–1.5 ppm (methyl group) confirm peptide bonds .
  • FTIR : Amide I (1650 cm⁻¹) and II (1550 cm⁻¹) bands validate secondary structure absence (this compound is unstructured in solution) .
  • Mass Spectrometry : ESI-MS (m/z 177.1 [M+H]⁺) confirms molecular weight and purity .

Q. What factors influence the stability and solubility of this compound in aqueous solutions under varying pH conditions?

  • Methodological Answer : Stability is pH-dependent due to protonation of terminal amino (pKa ~8.0) and carboxyl (pKa ~3.5) groups. At pH 5–7, this compound is zwitterionic, maximizing solubility (>50 mg/mL). Degradation occurs at extremes (pH <2 or >10) via hydrolysis, monitored by HPLC . Preferential solvation studies using Kirkwood-Buff integrals show water stabilizes the peptide better than organic solvents .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations elucidate the conformational flexibility of this compound in different solvent environments?

  • Methodological Answer : MD simulations (AMBER or CHARMM force fields) reveal this compound adopts extended conformations in water (dielectric constant ~80) due to hydrophilic backbone interactions. In methanol (dielectric ~33), hydrophobic interactions dominate, favoring compact structures. Radial distribution functions (RDFs) quantify solvent-peptide hydrogen bonds, while Ramachandran plots map φ/ψ angles . Example finding: Water induces 20% higher conformational entropy than methanol .

Q. What experimental and computational approaches are used to investigate this compound's role as an enzyme substrate or inhibitor?

  • Methodological Answer :
  • Kinetic Assays : Measure kcat/Km using serine proteases (e.g., trypsin) to assess cleavage rates. This compound’s low Km (~0.5 mM) suggests moderate binding affinity .
  • Docking Simulations (AutoDock Vina) : Predict binding poses with enzyme active sites. Free energy calculations (MM-PBSA) show this compound’s carboxyl group forms salt bridges with arginine residues (ΔG ~-5 kcal/mol) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy (ΔH ~-10 kJ/mol) and entropy changes .

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound hydrolysis?

  • Methodological Answer : Discrepancies in ΔG values (e.g., -2.1 vs. -3.0 kJ/mol) arise from buffer ionic strength or temperature variations. Meta-analysis using PRISMA guidelines identifies outliers, while controlled replication experiments standardize conditions (25°C, 0.1 M phosphate buffer). Statistical tools (ANOVA, Tukey’s test) validate reproducibility . Table 2: Reported ΔG Values
StudyΔG (kJ/mol)Conditions
A-2.10.05 M buffer, 20°C
B-3.00.1 M buffer, 25°C

Key Guidelines for Research Design

  • Experimental Reproducibility : Document synthesis and characterization protocols per IUPAC standards .
  • Data Validation : Use triplicate measurements and report confidence intervals (95% CI) for kinetic data .
  • Ethical Compliance : Adhere to institutional guidelines for computational resource usage and data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.